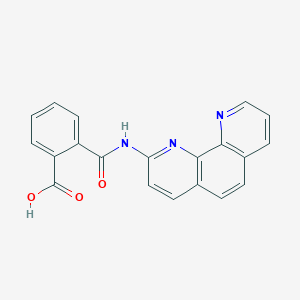
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is a complex organic compound that features a phenanthroline moiety linked to a benzoic acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative. One common method includes the nucleophilic addition of 1,10-phenanthroline to a benzoic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, and the process may be catalyzed by transition metals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the phenanthroline or benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid involves its ability to form stable complexes with metal ions. The phenanthroline moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ion, making it useful in catalysis and other applications. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, further enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A simpler compound that lacks the benzoic acid moiety but shares the phenanthroline structure.
2,2’-Bipyridine: Another chelating agent with similar coordination properties but different structural features.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is unique due to its combination of the phenanthroline and benzoic acid moieties, which provide a versatile platform for forming stable metal complexes.
属性
CAS 编号 |
63296-75-3 |
|---|---|
分子式 |
C20H13N3O3 |
分子量 |
343.3 g/mol |
IUPAC 名称 |
2-(1,10-phenanthrolin-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H13N3O3/c24-19(14-5-1-2-6-15(14)20(25)26)23-16-10-9-13-8-7-12-4-3-11-21-17(12)18(13)22-16/h1-11H,(H,25,26)(H,22,23,24) |
InChI 键 |
QBDREUZCGSGMDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
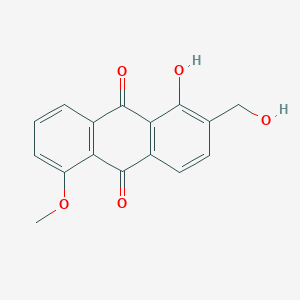
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

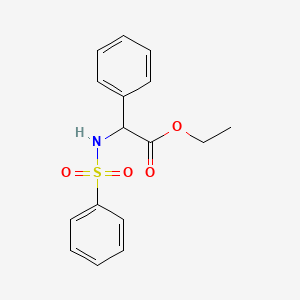
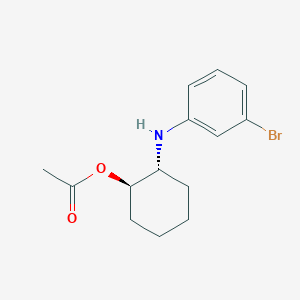
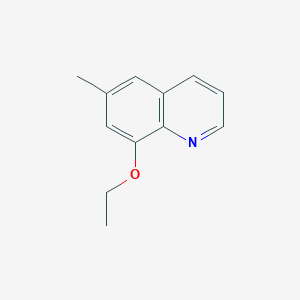
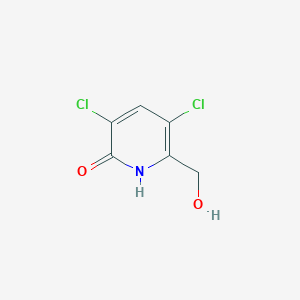
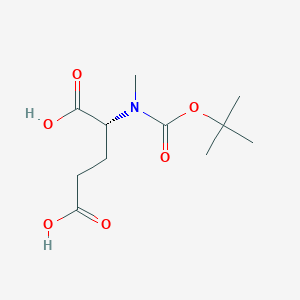
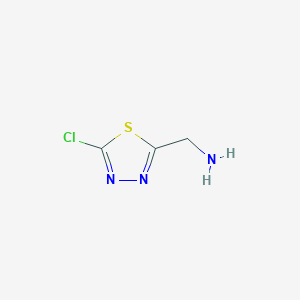
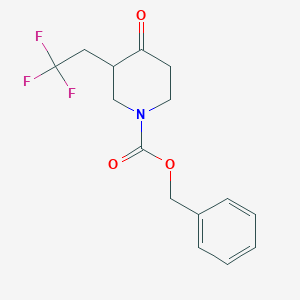
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
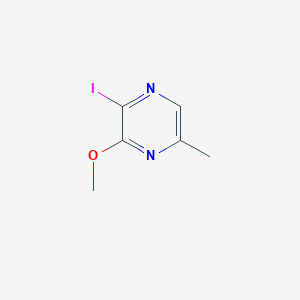
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
